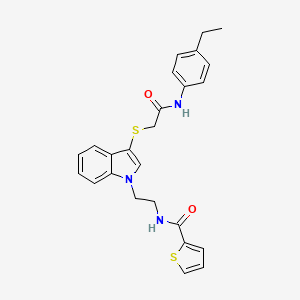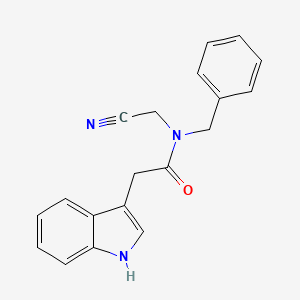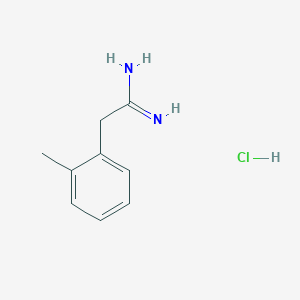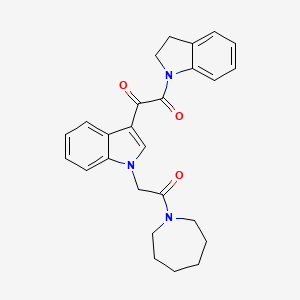![molecular formula C21H26N6O3 B2939796 1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021112-53-7](/img/structure/B2939796.png)
1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea” is a complex organic molecule that contains several functional groups and rings, including a cyclohexyl ring, a triazolo[4,3-b]pyridazine ring, and a urea group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Triazoles are five-membered aromatic rings containing two carbon and three nitrogen atoms . Pyridazines are six-membered rings with two nitrogen atoms . The exact 3D structure would depend on the specific arrangement of these groups and could be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves multi-step chemical reactions. For instance, compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which belong to the same broad family, have been synthesized through Ugi reactions followed by transformations to obtain pseudopeptidic [1,2,4]triazines. These processes illustrate the chemical versatility and the potential for creating a wide array of derivatives with varying properties for specific applications (Sañudo et al., 2006).
Antimicrobial Activity
Some derivatives within this chemical family have been synthesized and evaluated for their antimicrobial properties. Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, for example, have shown potential as antimicrobial agents. The structural characterization and antimicrobial screening of these compounds highlight their potential utility in developing new antimicrobial drugs (El‐Kazak & Ibrahim, 2013).
Modification for Enhanced Biological Activity
The modification of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been researched for enhancing their biological activities, such as anticancer effects. By replacing certain functional groups, researchers have aimed to retain antiproliferative activity while reducing toxicity, indicating the adaptability of these compounds for therapeutic uses (Wang et al., 2015).
Antiparkinsonian and Neuroprotective Properties
Further research into thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidines has demonstrated significant antiparkinsonian activity and neuroprotective properties. This suggests the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives and related compounds in treating neurodegenerative diseases (Azam et al., 2009).
Corrosion Inhibition
Derivatives of [1,2,4]triazines, including those related to the [1,2,4]triazolo[4,3-b]pyridazine family, have also been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application demonstrates the utility of these compounds beyond biological activities, offering potential in industrial and engineering contexts (Mistry et al., 2011).
作用機序
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms depending on the specific target and the structure of the compound . The presence of the triazole ring and its ability to form hydrogen bonds can contribute to the binding affinity of the compound to its target .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The effects on these pathways can lead to various downstream effects, including antimicrobial, antiviral, and anticancer effects .
Pharmacokinetics
The presence of the triazole ring and other functional groups in the structure of the compound can influence its pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy.
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds, the effects can range from antimicrobial to antiviral to anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
将来の方向性
Triazoles and pyridazines are areas of active research in medicinal chemistry due to their wide range of biological activities . Future research could explore the synthesis of new derivatives of this compound, investigate its biological activity, and optimize its properties for potential therapeutic applications .
特性
IUPAC Name |
1-cyclohexyl-3-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-9-5-6-15(14-17)20-25-24-18-10-11-19(26-27(18)20)30-13-12-22-21(28)23-16-7-3-2-4-8-16/h5-6,9-11,14,16H,2-4,7-8,12-13H2,1H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDDWXSVWMTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)
![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)

